N-(2,3-dimethylphenyl)-2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide
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Overview
Description
N~1~-(2,3-DIMETHYLPHENYL)-2-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a 2,3-dimethylphenyl group, a furan ring, and an oxadiazole ring, which are connected through a sulfanyl linkage. Compounds with such structures are often studied for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,3-DIMETHYLPHENYL)-2-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced through a coupling reaction with the oxadiazole intermediate.
Attachment of the 2,3-Dimethylphenyl Group: The final step involves the acylation of the intermediate with 2,3-dimethylphenyl acetic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl linkage or the furan ring.
Reduction: Reduction reactions could target the oxadiazole ring or the carbonyl group in the acetamide moiety.
Substitution: Substitution reactions may occur at the aromatic rings or the oxadiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of new materials with specific electronic or optical properties.
Biology and Medicine
Pharmacology: Investigation of its potential as a drug candidate for various diseases.
Biochemistry: Study of its interactions with biological macromolecules.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Polymer Science: Incorporation into polymers to enhance their properties.
Mechanism of Action
The mechanism by which N1-(2,3-DIMETHYLPHENYL)-2-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE exerts its effects would depend on its specific application. For example, as a drug candidate, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
N~1~-(2,3-DIMETHYLPHENYL)-2-{[5-(2-THIENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE: Similar structure but with a thiophene ring instead of a furan ring.
N~1~-(2,3-DIMETHYLPHENYL)-2-{[5-(2-PYRIDYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
The presence of the furan ring in N1-(2,3-DIMETHYLPHENYL)-2-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE may impart unique electronic properties and reactivity compared to its analogs with thiophene or pyridine rings
Properties
Molecular Formula |
C16H15N3O3S |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C16H15N3O3S/c1-10-5-3-6-12(11(10)2)17-14(20)9-23-16-19-18-15(22-16)13-7-4-8-21-13/h3-8H,9H2,1-2H3,(H,17,20) |
InChI Key |
BVTGHQFPJCTRND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(O2)C3=CC=CO3)C |
Origin of Product |
United States |
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